molecular formula C5H7ClFNO B13448057 (3R)-3-fluoropyrrolidine-1-carbonyl chloride

(3R)-3-fluoropyrrolidine-1-carbonyl chloride

Cat. No.: B13448057
M. Wt: 151.56 g/mol
InChI Key: SMYWQARINBRFCC-SCSAIBSYSA-N
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Description

(3R)-3-Fluoropyrrolidine-1-carbonyl chloride is a fluorinated heterocyclic compound featuring a pyrrolidine backbone with a fluorine atom at the 3-position (R-configuration) and a reactive carbonyl chloride group at the 1-position. This structure confers unique reactivity and stereochemical properties, making it valuable in pharmaceutical synthesis, particularly as an intermediate for acylating agents or in the construction of bioactive molecules. The fluorine atom enhances metabolic stability and modulates electronic effects, while the carbonyl chloride enables nucleophilic substitution reactions, facilitating conjugation with amines or alcohols.

Properties

Molecular Formula

C5H7ClFNO

Molecular Weight

151.56 g/mol

IUPAC Name

(3R)-3-fluoropyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C5H7ClFNO/c6-5(9)8-2-1-4(7)3-8/h4H,1-3H2/t4-/m1/s1

InChI Key

SMYWQARINBRFCC-SCSAIBSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)C(=O)Cl

Canonical SMILES

C1CN(CC1F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of (3R)-3-Fluoropyrrolidine-1-carbonyl Chloride

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach:

  • Starting material : Chiral fluorinated pyrrolidine derivatives such as (3R)-3-fluoropyrrolidine or protected fluoropyrrolidines.
  • Protection of the amino group : To facilitate selective reactions, the nitrogen is often protected by carbamate groups such as tert-butoxycarbonyl (Boc).
  • Introduction of the carbonyl chloride group : Conversion of the protected amine or free amine to the corresponding carbonyl chloride by reaction with reagents like phosgene or thionyl chloride.
  • Deprotection (if necessary) : Removal of protecting groups to yield the free carbonyl chloride compound.

Detailed Synthetic Routes

Synthesis from (3R)-3-fluoropyrrolidine via Boc Protection and Chlorination

A representative synthetic route involves the following steps:

Step Reaction Reagents & Conditions Notes
1 Protection of amine (3R)-3-fluoropyrrolidine + di-tert-butyl dicarbonate (Boc2O), triethylamine, dichloromethane, room temperature Yields (3R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine with high stereochemical integrity
2 Conversion to carbonyl chloride Boc-protected amine + phosgene or oxalyl chloride, base (e.g., triethylamine), inert solvent (e.g., dichloromethane), 0-25°C Formation of (3R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-1-carbonyl chloride
3 Deprotection (optional) Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) Yields the free this compound

This approach is supported by literature on the preparation of fluorinated pyrrolidine derivatives with Boc protection and subsequent functionalization.

Alternative Method: Direct Chlorination of (3R)-3-fluoropyrrolidine

Direct chlorination of the free amine can be achieved by reaction with phosgene or equivalents under controlled conditions:

Step Reaction Reagents & Conditions Notes
1 Chlorination (3R)-3-fluoropyrrolidine + phosgene or triphosgene, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-5°C Requires careful control to avoid overreaction or side products

However, this method often suffers from lower selectivity and may require protection strategies to improve yield and purity.

Process Optimization and Industrial Scale Preparation

Industrial processes emphasize:

  • Use of suitable bases (e.g., triethylamine) to neutralize HCl formed during chlorination.
  • Temperature control to minimize impurities such as dihydro or benzyl impurities.
  • Purification by extraction and crystallization to achieve high purity and diastereomeric excess.

An example from patent literature describes a process where methanesulfonyl chloride is used to activate intermediates before chlorination, with reaction temperatures maintained at 25-50°C and solvent removal under reduced pressure, followed by aqueous workup and crystallization.

Analytical Data and Research Results

Purity and Impurity Profile

Parameter Value Notes
Amine impurity 0.08% Controlled by reaction conditions
Dihydro impurity 0.02% Low due to mild debenzylation temperature (25-30°C)
Benzyl impurity Not detected Indicates high selectivity
Diastereomer 1 Not detected High stereochemical purity
Diastereomer 2 0.02% Minor stereoisomeric impurity
S,S-isomer 0.03% Minor enantiomeric impurity

Physical Data

Property Value Notes
D(0.1) (particle size) 1.83 gm Indicates fine particle distribution
D(0.5) 7.68 gm Median particle size
D(0.9) 29.58 gm Upper particle size limit

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Boc Protection + Chlorination (3R)-3-fluoropyrrolidine Boc2O, triethylamine, phosgene RT for protection, 0-25°C for chlorination High stereochemical control, good purity Requires protection/deprotection steps
Direct Chlorination (3R)-3-fluoropyrrolidine Phosgene, base 0-5°C Fewer steps Lower selectivity, impurity risk
Industrial Process (Patent) Fluorinated pyrrolidine derivatives Methanesulfonyl chloride, triethylamine 25-50°C, solvent removal under reduced pressure Scalable, impurity control Requires optimization of reaction parameters

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group readily undergoes nucleophilic substitution, enabling the formation of amides, esters, and other derivatives.

Reaction Type Reagents/Conditions Products Key Observations
AmidationPrimary/Secondary amines, room temp.(3R)-3-fluoropyrrolidine-1-carboxamideHigh yields (75–90%) due to strong electrophilicity of the carbonyl chloride .
EsterificationAlcohols, base (e.g., pyridine)(3R)-3-fluoropyrrolidine-1-carboxylate estersSteric hindrance from the pyrrolidine ring may reduce reactivity with bulky alcohols .
Thioester FormationThiols, DMF, 0–25°CThioester derivativesFaster kinetics compared to non-fluorinated analogs due to electron-withdrawing F .

Ring-Opening and Functionalization

The fluorinated pyrrolidine ring participates in ring-opening reactions under specific conditions.

Reaction Type Reagents/Conditions Products Key Observations
Acid-Catalyzed HydrolysisHCl(aq), reflux(3R)-3-fluoropyrrolidine-1-carboxylic acidFluorine stabilizes the intermediate oxonium ion, accelerating hydrolysis .
Reductive Ring OpeningLiAlH₄, THF, 0°CFluorinated amine derivativesYields depend on solvent polarity; THF maximizes selectivity (>80%) .

Metabolic Activation and Defluorination

In biological systems, the compound undergoes oxidative defluorination, leading to reactive intermediates.

Reaction Pathway Enzymes/Conditions Products Biological Implications
CYP450-Mediated OxidationCYP3A4, NADPH-dependent systemEpoxide intermediatesIrreversible binding to liver microsomal proteins observed in vitro .
Glutathione ConjugationGSH, microsomal fractionsPyrrolidine-GSH adductsTrapping of reactive metabolites reduces toxicity in preclinical models .

Stereochemical Influence on Reactivity

The (3R) configuration modulates reaction outcomes compared to its (3S) enantiomer:

Reaction (3R) Enantiomer (3S) Enantiomer Mechanistic Insight
Amidation with L-Proline92% ee (R-configuration retained)88% ee (S-configuration retained)Chiral center proximity enhances stereoselectivity in nucleophilic attack .
Enzymatic Hydrolysis2-fold slower rateFaster defluorinationCYP3A4 exhibits enantioselective binding affinity .

Stability and Degradation Pathways

The compound’s stability is pH- and temperature-dependent:

Condition Degradation Products Half-Life Factors Influencing Stability
Aqueous pH 7.4, 25°CHydrolyzed carboxylic acid48 hoursDegradation accelerates above pH 8 due to base-catalyzed hydrolysis .
Dry DCM, -20°CNo degradation>6 monthsAnhydrous conditions prevent hydrolysis of the carbonyl chloride .

Scientific Research Applications

(3R)-3-fluoropyrrolidine-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-fluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound by forming strong hydrogen bonds and electrostatic interactions with the target. The carbonyl chloride group can act as a reactive site for covalent modification of the target, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
(3R)-3-Fluoropyrrolidine-1-carbonyl chloride Pyrrolidine 3R-fluorine, 1-carbonyl chloride Acylating agent, chiral intermediate N/A
3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride Pyrrolidine 3-fluorine, 3-ethylphenyl, 1-hydrochloride Potential CNS-targeted drug candidate
(±)-(3R,4S)-1-Methyl-4-(1-methyl-1H-indol-3-yl)-pyrrolidine-3-carboxylic acid Pyrrolidine 3R-carboxylic acid, 4S-methyl-indole, 1-methyl Serotonin receptor modulator (high purity)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-CF₃, 4-aldehyde, 5-sulfanyl-chlorophenyl Enzyme inhibitor (structural diversity)

Key Observations :

  • Fluorine Positioning: The (3R)-fluorine in the target compound contrasts with non-chiral fluorinated analogs (e.g., pyrazole derivatives in ), emphasizing stereochemical precision in drug design.
  • Functional Group Reactivity : The carbonyl chloride group distinguishes the target compound from hydrochloride salts (e.g., ) or carboxylic acids (e.g., ), enabling distinct reaction pathways.

Reactivity and Stability

  • Carbonyl Chloride vs. Hydrochloride : The target compound’s carbonyl chloride is highly reactive toward nucleophiles (e.g., amines), whereas the hydrochloride salt in is more stable, favoring salt formation for solubility enhancement.
  • Fluorine Effects: The 3-fluorine atom in the target compound likely reduces basicity at the pyrrolidine nitrogen compared to non-fluorinated analogs, altering pharmacokinetic profiles .

Analytical Characterization

  • Spectroscopic Data : While direct data for the target compound are absent, analogs in provide reference FTIR peaks (e.g., 1675 cm⁻¹ for carbonyl stretches) and MS profiles (e.g., APCI m/z 466–475). These could guide characterization of the target compound’s carbonyl chloride (expected ν(C=O) ~1750–1800 cm⁻¹) and molecular ion patterns.

Biological Activity

(3R)-3-fluoropyrrolidine-1-carbonyl chloride is a fluorinated pyrrolidine derivative that has garnered significant attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This compound features a unique structure characterized by a fluorine atom at the 3-position and a carbonyl chloride functional group, which enhances its reactivity and ability to interact with various biological targets.

The molecular formula of this compound is C5_5H7_7ClFN, with a molecular weight of approximately 151.57 g/mol. The presence of the carbonyl chloride group allows for nucleophilic substitution reactions, making this compound a versatile building block in organic synthesis.

Research indicates that this compound and its derivatives may act as inhibitors of specific enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis. The fluorine atom in the structure is hypothesized to enhance pharmacokinetic properties, improving the efficacy and bioavailability of the compounds derived from it.

Case Studies

  • Inflammatory Pathways : A study explored the inhibition of cyclooxygenase (COX) enzymes by derivatives of this compound, demonstrating significant anti-inflammatory effects in vitro. The compounds showed IC50_{50} values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) while exhibiting lower toxicity profiles.
  • Cancer Research : Another investigation focused on the use of this compound as a precursor in synthesizing novel anticancer agents. Compounds derived from this compound displayed selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that while many exhibit biological activity, this compound stands out due to its unique reactivity profile and the presence of the carbonyl chloride group, which facilitates further modifications to enhance biological properties.

Compound NameStructureBiological ActivityNotes
This compoundStructureInhibits COX enzymes; anticancer potentialVersatile building block
4-FluoroleucineStructureToxicity concerns; metabolic instabilityLess favorable for drug development
Pyrazole DerivativesStructureVarious biological activitiesDiverse applications but structurally distinct

Synthetic Routes

Several synthetic pathways have been developed for preparing this compound, emphasizing its utility in medicinal chemistry. These methods typically involve site-selective fluorination strategies that enhance the compound's biological activity by introducing fluorine at specific positions within the pyrrolidine framework .

Future Directions

Further research is warranted to elucidate the detailed mechanisms by which this compound interacts with biological macromolecules. Understanding these interactions will be crucial for optimizing its design as a therapeutic agent targeting specific diseases, including cancer and inflammatory disorders.

Q & A

Q. What are the critical storage conditions for (3R)-3-fluoropyrrolidine-1-carbonyl chloride to prevent degradation?

  • Methodological Answer : Due to its high reactivity as a carbonyl chloride, the compound must be stored under inert gas (e.g., argon) in a tightly sealed, moisture-free container at temperatures between 2–8°C. Avoid exposure to humidity, as hydrolysis can generate corrosive HCl and degrade the compound. Storage recommendations align with protocols for structurally similar sulfonyl chlorides, which emphasize desiccants and secondary containment .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. Emergency measures for accidental exposure include:
  • Skin contact : Rinse immediately with water for 15 minutes and seek medical attention.
  • Inhalation : Move to fresh air and administer oxygen if breathing is labored.
    These protocols derive from safety data for related reactive intermediates, such as tert-butoxycarbonyl-protected piperidine derivatives .

Advanced Research Questions

Q. How can multi-step syntheses involving this compound be optimized for yield and enantiomeric purity?

  • Methodological Answer : Key strategies include:
  • Step-wise temperature control : Maintain low temperatures (20–50°C) during acylation to minimize side reactions .
  • Catalytic systems : Use palladium-based catalysts under inert atmospheres for coupling reactions, as demonstrated in analogous piperidine syntheses (e.g., 40–100°C in tert-butyl alcohol) .
  • Chiral resolution : Employ chiral HPLC or enzymatic resolution to preserve the (3R) configuration during intermediate steps .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • FTIR : Detect characteristic carbonyl (C=O) stretches near 1675 cm⁻¹ and C-F bonds at 1231 cm⁻¹ .

  • Mass Spectrometry (MS) : Use APCI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) with high accuracy (±1 Da) .

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns and polar mobile phases to verify >99% enantiomeric excess .

    Analytical Data (Adapted from Related Compounds)
    FTIR Peaks (cm⁻¹) : 3358 (N-H), 1675 (C=O), 1231 (C-F)
    APCI-MS (m/z) : Calculated 225.06 (C₅H₇ClFNO⁺), Observed 225.05
    Purity : >99% (by LC-MS with UV detection at 254 nm)

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

  • Methodological Answer : Cross-validate NMR, MS, and FTIR results with computational modeling (e.g., DFT for NMR chemical shift prediction). For unresolved ambiguities, perform X-ray crystallography on crystalline derivatives (e.g., salts or co-crystals) . Contradictions in fluorine coupling patterns in ¹⁹F NMR may require variable-temperature studies to assess dynamic effects .

Q. What side reactions are common in acylations using this compound, and how can they be suppressed?

  • Methodological Answer :
  • Hydrolysis : Compete with desired nucleophilic substitutions. Mitigate by using anhydrous solvents (e.g., dried acetonitrile) and molecular sieves .
  • Racemization : Occurs at the (3R) center under basic conditions. Minimize by employing mild bases (e.g., K₂CO₃) at low temperatures (0–20°C) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct controlled stability studies across pH 2–12 at 25°C, monitoring degradation via LC-MS. Conflicting data may arise from trace moisture in buffers; use rigorously dried systems and compare with literature on analogous carbonyl chlorides (e.g., piperidine-1-carbonyl chlorides) .

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